3-(Benzyloxy)benzylmagnesium chloride
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Overview
Description
3-(Benzyloxy)benzylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a benzyloxy group attached to a benzylmagnesium chloride moiety, making it a versatile intermediate in various chemical reactions.
Mechanism of Action
Target of Action
3-(Benzyloxy)benzylmagnesium chloride is a type of Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . The primary targets of this compound are electrophilic carbon atoms in organic molecules .
Mode of Action
The mode of action of this compound involves nucleophilic attack on electrophilic carbon atoms . The benzylic position of the molecule is particularly reactive due to the adjacent aromatic ring . This reactivity allows the compound to participate in a variety of reactions, including Suzuki-Miyaura cross-coupling .
Biochemical Pathways
In the context of Suzuki-Miyaura cross-coupling, this compound can react with organoboron compounds to form new carbon-carbon bonds . This reaction is a key step in many synthetic pathways, leading to the formation of a wide range of organic compounds .
Pharmacokinetics
As a Grignard reagent, this compound is typically used in a laboratory setting rather than in a biological contextIt’s important to note that grignard reagents are generally sensitive to moisture and air, requiring careful handling and storage .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants and conditions used .
Action Environment
The action of this compound is highly dependent on the reaction environment. As a Grignard reagent, it is sensitive to moisture and air, and it typically requires an inert atmosphere (such as nitrogen or argon) and anhydrous conditions . The temperature and solvent used can also significantly influence the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(Benzyloxy)benzylmagnesium chloride typically involves the reaction of 3-(benzyloxy)benzyl chloride with magnesium in the presence of an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The mixture is then refluxed until the magnesium is completely consumed, resulting in the formation of the Grignard reagent .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems to ensure complete reaction and high yield. The product is typically purified by distillation or crystallization to obtain a high-purity Grignard reagent suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)benzylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in an anhydrous ether solvent.
Substitution Reactions: Often uses alkyl halides or aryl halides under reflux conditions.
Coupling Reactions: Requires palladium catalysts and bases such as potassium carbonate.
Major Products Formed:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Biaryl Compounds: From coupling reactions.
Scientific Research Applications
3-(Benzyloxy)benzylmagnesium chloride is used in various scientific research applications, including:
Organic Synthesis: As a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds.
Materials Science: In the preparation of advanced materials with specific properties.
Catalysis: As a reagent in catalytic processes to form carbon-carbon bonds.
Comparison with Similar Compounds
Benzylmagnesium Chloride: Lacks the benzyloxy group, making it less versatile in certain reactions.
Phenylmagnesium Bromide: Another Grignard reagent with different reactivity due to the presence of a bromide instead of a chloride.
3-(Methoxy)benzylmagnesium Chloride: Similar structure but with a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.
Uniqueness: 3-(Benzyloxy)benzylmagnesium chloride is unique due to the presence of the benzyloxy group, which enhances its reactivity and allows for a broader range of applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
magnesium;1-methanidyl-3-phenylmethoxybenzene;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13O.ClH.Mg/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13;;/h2-10H,1,11H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTRPXUJNFCUPS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)OCC2=CC=CC=C2.[Mg+2].[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClMgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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